molecular formula C16H15N3O3S B3014882 (E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 890637-00-0

(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3014882
CAS No.: 890637-00-0
M. Wt: 329.37
InChI Key: AUASOLVSSCIEMS-IAQVKYGWSA-N
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Description

The compound (E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione features a pyrimidine-2,4,6-trione core substituted with a conjugated (E)-ethylidene-benzo[d]thiazolylidene moiety. This structure confers unique electronic and steric properties, including extended π-conjugation and sulfur-mediated lipophilicity. Such attributes are critical for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic systems .

Properties

IUPAC Name

(5E)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-3-19-11-6-4-5-7-12(11)23-13(19)9-8-10-14(20)17-16(22)18(2)15(10)21/h4-9H,3H2,1-2H3,(H,17,20,22)/b10-8+,13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUASOLVSSCIEMS-IAQVKYGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)NC(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/3\C(=O)NC(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H23N3O4S
  • Molecular Weight : 423.51 g/mol

Research indicates that compounds with similar structures often interact with various biological targets including enzymes and receptors. The thiazole moiety in this compound suggests potential inhibition of certain enzymes involved in metabolic pathways.

Anticancer Activity

Studies have shown that derivatives of pyrimidine and thiazole exhibit significant anticancer properties. For instance:

  • Case Study : A related thiazole compound demonstrated cytotoxic effects on human cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound's structure may also confer antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties:

  • Research Finding : A study indicated that thiazole-based compounds showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammatory diseases are often linked to oxidative stress and cytokine release. Compounds similar to this compound have been evaluated for their anti-inflammatory properties:

  • Case Study : In vitro studies revealed that thiazole derivatives could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

Data Tables

Biological ActivityTargetReference
AnticancerHuman cancer cell lines
AntimicrobialStaphylococcus aureus
Anti-inflammatoryMacrophages

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to (E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione have shown promise as anticancer agents. For instance, derivatives containing the benzothiazole moiety have been evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Studies have demonstrated that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Its structure suggests that it could exhibit activity against a range of microorganisms, including bacteria and fungi. Preliminary studies have reported minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymatic processes .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

  • Condensation Reactions : The initial step often includes the condensation of appropriate benzothiazole derivatives with pyrimidine precursors under acidic or basic conditions.
  • Purification : The crude product is purified through recrystallization or chromatography to obtain a high-purity final product.
  • Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Industrial Production Methods

For large-scale production, continuous flow reactors may be utilized to enhance efficiency and yield. Optimization of reaction conditions such as temperature and solvent choice is crucial for scalability.

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazole-pyrimidine hybrids demonstrated significant cytotoxicity against MCF-7 cells. The compound was found to induce apoptosis through mitochondrial pathways and inhibited key proteins involved in cell cycle progression.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. Results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is compared to five pyrimidine-2,4,6-trione derivatives with varying substituents (Table 1). Key differences include:

Table 1: Structural Comparison of Pyrimidine-2,4,6-trione Derivatives

Compound Name Core Substituent(s) Key Functional Groups Reference
Target Compound (E)-Benzo[d]thiazolylidene-ethylidene Thiazole, ethyl, methyl -
(5E)-5-[(1-Ethylindol-3-yl)methylene]-1-(4-fluorophenyl)pyrimidine-2,4,6-trione Indole, fluorophenyl Indole, fluorophenyl, ethyl
(5E)-1-(4-Chlorophenyl)-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)pyrimidine-2,4,6-trione Chlorophenyl, benzylidene Chlorophenyl, ethoxy, isopropyl, methyl
1,3-Dimethyl-5-(2-phenylchromen-4-ylidene)pyrimidine-2,4,6-trione Chromene, phenyl Chromene, methyl, phenyl
(E)-1-(3-Fluorophenyl)-5-((1-(o-tolyl)-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione Fluorophenyl, pyrrole Fluorophenyl, pyrrole, methyl
5-Benzylidenebarbituric acid Benzylidene Benzylidene, unsubstituted pyrimidinetrione
  • Electronic Effects : The benzo[d]thiazolylidene group in the target compound introduces sulfur’s electron-withdrawing character, enhancing conjugation and polarizability compared to indole (electron-rich, ) or chromene (oxygen-containing, ).
  • Lipophilicity : The ethyl and methyl groups on the thiazole and pyrimidine cores increase hydrophobicity relative to fluorophenyl or chlorophenyl analogs .

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility (Polarity) Stability (Hydrolytic) Reference
Target Compound Data Unavailable Moderate (LogP ~2.5) High (thiazole) -
(5E)-5-[(1-Ethylindol-3-yl)methylene]-1-(4-fluorophenyl)... 283 Low (LogP ~3.1) Moderate
5-Benzylidenebarbituric acid 210–212 High (aqueous) Low
1,3-Dimethyl-5-(2-phenylchromen-4-ylidene)... 245–247 Low (LogP ~3.8) High (chromene)
  • Stability : The thiazole ring in the target compound enhances hydrolytic resistance compared to unsubstituted benzylidenebarbituric acid .
  • Solubility : Methyl/ethyl groups reduce aqueous solubility relative to fluorophenyl or chlorophenyl derivatives .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

A multi-step approach is typically employed, starting with the condensation of 3-ethylbenzo[d]thiazol-2(3H)-ylidene precursors with pyrimidine trione derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for imine formation .
  • Catalyst use : Acidic or basic catalysts (e.g., piperidine) can accelerate tautomerization and cyclization .
  • Temperature control : Reactions are often conducted under reflux (80–120°C) to balance kinetics and side reactions . Post-synthesis, purity is assessed via HPLC (≥95% purity threshold) and elemental analysis (deviation <0.4% for C, H, N) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR spectroscopy : Identifies C=O (1650–1750 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches, confirming the pyrimidine trione and thiazole moieties .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 1.2–1.5 ppm for CH₃, δ 3.3–3.6 ppm for N-CH₃) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for similar triones) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC and UV-Vis spectroscopy .

Advanced Research Questions

Q. What computational methods are effective for studying tautomerism and electronic properties?

  • Density Functional Theory (DFT) : Optimizes geometry and calculates tautomeric energy differences (e.g., thione-thiol equilibria) using B3LYP/6-31G(d) basis sets .
  • Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to predict reactive sites for electrophilic/nucleophilic attacks .
  • TD-DFT : Simulates UV-Vis spectra to correlate experimental λₘₐₓ with theoretical transitions .

Q. How can contradictions in NMR data due to dynamic tautomerism be resolved?

  • Variable-temperature NMR : Conduct experiments at 25–100°C to observe coalescence of proton signals, indicating tautomeric exchange rates .
  • X-ray crystallography : Provides static solid-state structure data to compare with solution-phase NMR results .

Q. What experimental designs are recommended for evaluating biological activity (e.g., kinase inhibition)?

  • Molecular docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR, CDK2); prioritize poses with binding energies <−7.0 kcal/mol .
  • In vitro assays :
  • Kinase inhibition : Measure IC₅₀ via ADP-Glo™ assays .
  • Antimicrobial activity : Test MIC values against Gram-positive/negative strains using broth microdilution .

Q. How can researchers address solubility challenges in pharmacological studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
  • Prodrug derivatization : Introduce phosphate or ester groups at the pyrimidine trione’s hydroxyl positions to improve bioavailability .

Methodological Considerations

Q. What safety protocols are critical during synthesis?

  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., chloroform, DMF) .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

Q. How to design a robust experimental workflow for reproducibility?

  • Control experiments : Include blank reactions (without catalysts) and internal standards (e.g., anthracene for HPLC) .
  • Data documentation : Record reaction parameters (time, temperature, solvent ratios) in electronic lab notebooks for traceability .

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